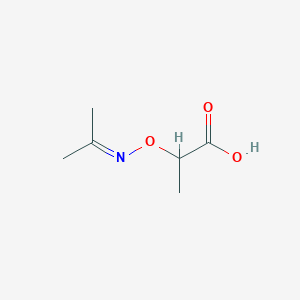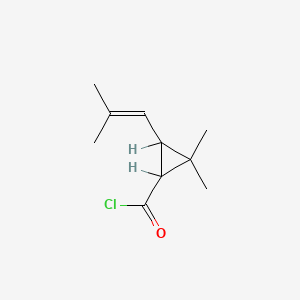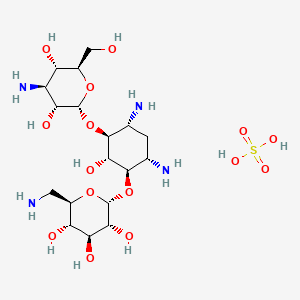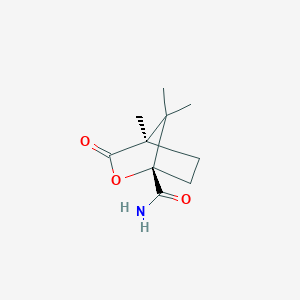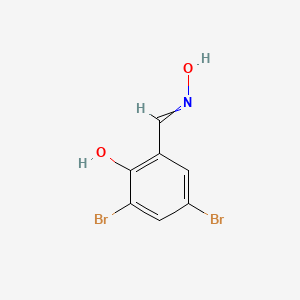
3,5-Dibromo-2-hydroxybenzaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-2-hydroxybenzaldehyde oxime is a chemical compound with the molecular formula C7H5Br2NO2 and a molecular weight of 294.93 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and industry. The compound is characterized by its white to light yellow crystalline appearance and a melting point of approximately 227°C .
Preparation Methods
3,5-Dibromo-2-hydroxybenzaldehyde oxime can be synthesized through several methods. One common synthetic route involves the reaction of 3,5-dibromosalicylaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an aqueous or alcoholic medium under reflux conditions . The product is then purified through recrystallization.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
3,5-Dibromo-2-hydroxybenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitriles under specific conditions.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include substituted salicylaldoximes, amines, and nitriles .
Scientific Research Applications
3,5-Dibromo-2-hydroxybenzaldehyde oxime has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-dibromosalicylaldoxime involves its ability to form coordination complexes with metal ions. These complexes can interact with biological targets such as enzymes and DNA, leading to inhibition or modulation of their activity. The compound’s oxime group can also participate in hydrogen bonding and other interactions with biomolecules, contributing to its biological effects .
Comparison with Similar Compounds
3,5-Dibromo-2-hydroxybenzaldehyde oxime can be compared with other similar compounds, such as:
3,5-Dibromosalicylaldehyde: This compound is a precursor in the synthesis of 3,5-dibromosalicylaldoxime and shares similar chemical properties.
Salicylaldoxime: A related compound with a hydroxyl group instead of bromine atoms, used in similar applications but with different reactivity and properties.
2,4-Dibromosalicylaldoxime: Another dibromo derivative with different substitution patterns, leading to variations in chemical behavior and applications.
The uniqueness of 3,5-dibromosalicylaldoxime lies in its specific substitution pattern, which influences its reactivity and interactions with metal ions and biomolecules, making it a valuable compound in various research fields .
Properties
IUPAC Name |
2,4-dibromo-6-(hydroxyiminomethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO2/c8-5-1-4(3-10-12)7(11)6(9)2-5/h1-3,11-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNICNSWROUZCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=NO)O)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21386-43-6 |
Source


|
| Record name | 3,5-Dibromosalicylaldoxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





